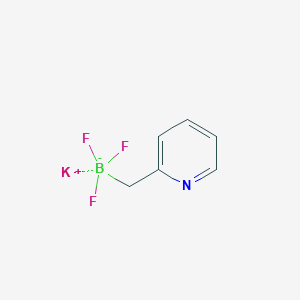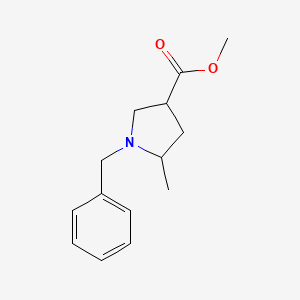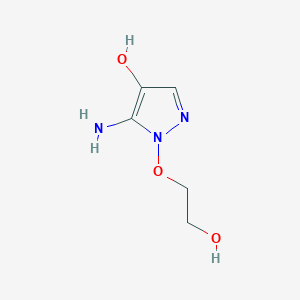
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyethoxy groups in this compound makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the hydroxyl group can produce halogenated pyrazoles .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: A pyrimidine nucleobase with similar amino and hydroxyl functionalities.
5-Amino-1,2,4-triazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol stands out due to its unique combination of amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-amino-1-(2-hydroxyethoxy)pyrazol-4-ol |
InChI |
InChI=1S/C5H9N3O3/c6-5-4(10)3-7-8(5)11-2-1-9/h3,9-10H,1-2,6H2 |
InChI Key |
CJUPNUIQBCKKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1O)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)


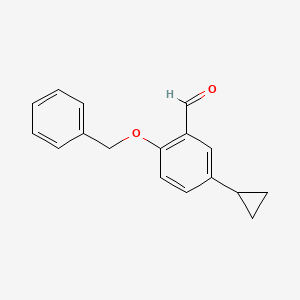
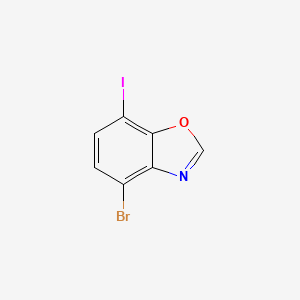
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
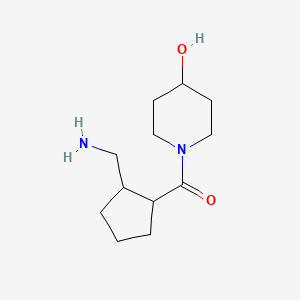
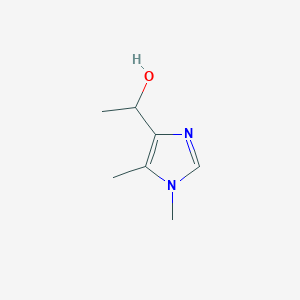
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
